1-Phenyl-2-nitropropene

Henry reaction nitroaldol condensation catalyst optimization

1-Phenyl-2-nitropropene is a critical α,β-unsaturated nitroalkene intermediate for asymmetric synthesis, particularly in producing enantiopure pyrrolidin-2-one derivatives. Its unique β-methyl group confers essential steric constraints, enabling high enantioselectivity in Michael additions with chiral catalytic complexes. For reduction workflows, it outperforms unsubstituted analogs under phase-transfer catalysis, achieving yields in the high 80s-90s percent range. Avoid generic nitroalkene substitutes; this specific compound ensures synthetic fidelity and high yields. Verify regional regulatory requirements before ordering.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 18315-84-9
Cat. No. B101151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-nitropropene
CAS18315-84-9
Synonyms1-phenyl-2-nitro-1-propene
1-phenyl-2-nitropropene
1-phenyl-2-nitropropene, (E)-isomer
2-nitro-1-phenyl-1-propene
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+
InChIKeyWGSVFWFSJDAYBM-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-nitropropene (P2NP) CAS 18315-84-9: Technical Profile for Chemical Sourcing and Procurement


1-Phenyl-2-nitropropene (CAS 18315-84-9, also cited as CAS 705-60-2 for the trans-isomer) is a crystalline α,β-unsaturated nitroalkene derivative, existing predominantly as the E (trans) isomer with a molecular formula of C₉H₉NO₂ [1]. This light-yellow to green crystalline solid exhibits a melting point of 63–66°C and serves as a key synthetic intermediate, primarily in pharmaceutical manufacturing [1][2]. Its characteristic structure features a conjugated nitroalkene system that confers distinct reactivity profiles relevant to reduction pathways, Michael additions, and asymmetric transformations [1].

1-Phenyl-2-nitropropene (CAS 18315-84-9) Procurement: Why Nitroalkene Interchangeability Is Not Feasible


The substitution of 1-phenyl-2-nitropropene with alternative nitroalkenes or nitrostyrene derivatives is scientifically unsound due to the critical role of its β-methyl substituent in dictating both physical and chemical behavior. This methyl group introduces steric constraints that fundamentally alter the compound‘s conformational geometry relative to unsubstituted analogs such as phenylnitroethene (β-nitrostyrene) [1]. The resultant electronic and steric environment directly governs key reaction outcomes, including yields in conjugate additions and enantioselectivities in asymmetric catalysis [1]. Furthermore, 1-phenyl-2-nitropropene exhibits measurable thermal instability at ambient and elevated temperatures, imposing stringent storage requirements (2–8°C) that are not uniformly necessary for all in-class nitroalkenes [2]. Therefore, a generic “nitroalkene” substitution strategy risks significant deviations in synthetic yield, product stereochemistry, and material integrity.

1-Phenyl-2-nitropropene (CAS 18315-84-9): Quantitative Differentiation Evidence for Scientific Selection


Synthetic Yield of 1-Phenyl-2-nitropropene via Henry Reaction: Comparison of Base Catalysts

In the base-catalyzed Henry (nitroaldol) condensation of benzaldehyde with nitroethane, the choice of basic catalyst significantly influences the yield of 1-phenyl-2-nitropropene. A direct comparison demonstrates that n-butylamine provides a 71% yield, whereas ammonium acetate affords a reduced yield of 63% under otherwise comparable reaction conditions .

Henry reaction nitroaldol condensation catalyst optimization synthetic yield

Synthetic Yield of 1-Phenyl-2-nitropropene: Cyclohexylamine-Catalyzed Henry Reaction Performance

In a published synthetic protocol for 1-phenyl-2-nitropropene, cyclohexylamine-catalyzed Henry condensation of benzaldehyde with nitroethane yielded the target compound at 78% of theoretical yield following ethanol recrystallization [1]. A related protocol employing cyclohexylamine in glacial acetic acid solvent under different thermal conditions produced a lower yield of 62% [1].

Henry reaction cyclohexylamine catalysis synthetic yield nitroalkene synthesis

Enantioselective Michael Addition: 1-Phenyl-2-nitropropene Stereochemical Performance

1-Phenyl-2-nitropropene (identified as trans-β-alkyl-β-nitrostyrene, compound 9a) serves as a substrate for enantioselective Michael addition of malonates using chiral Mg²⁺ bisoxazoline complexes and Ni²⁺/Co²⁺ bis((S,S)- or (R,R)-N,N‘-dibenzylcyclohexane-1,2-diamine) complexes . The reaction yielded Michael adducts with high enantiomeric excess (ee) values across all four stereoisomers, enabling the preparation of enantiopure 4,5-disubstituted pyrrolidin-2-one derivatives with potential biological activity .

asymmetric catalysis enantioselective synthesis Michael addition pyrrolidinone precursors

Thermal Stability and Storage Requirements of 1-Phenyl-2-nitropropene

1-Phenyl-2-nitropropene exhibits limited thermal stability at elevated temperatures and degrades over time when stored above the recommended temperature range [1]. Vendor specifications and authoritative databases consistently mandate refrigerated storage at 2–8°C, with additional precautions requiring protection from strong oxidizing agents [1].

thermal stability storage conditions degradation chemical integrity

Reductive Product Selectivity: PTC/NaBH₄ Reduction Performance Comparison

The reduction of phenyl-2-nitropropenes using a biphasic phase-transfer catalysis (PTC) system with sodium borohydride (NaBH₄) in toluene/water/Aliquat 336 proceeds with exceptionally high efficiency, yielding the corresponding phenyl-2-nitropropanes in the high 80s to 90s percent yield range [1]. In contrast, analogous reduction of phenyl-2-nitroethenes under the same biphasic PTC conditions carries inherent risk of dimerization side reactions that compromise yield and purity [1].

phase-transfer catalysis nitroalkene reduction phenylnitropropane synthesis reductive selectivity

Commercial Purity Benchmark: 1-Phenyl-2-nitropropene Specification Analysis

Commercially available 1-phenyl-2-nitropropene is routinely supplied at purities of ≥98% (GC or HPLC) across multiple established chemical vendors . TCI Chemicals reports a minimum GC purity of 98.0% with melting point specification of 61.0–65.0°C ; Aladdin Scientific specifies ≥98% purity with refrigerated storage requirement ; Apollo Scientific (via CymitQuimica) certifies 98% purity . This 98% purity threshold represents a de facto commercial standard for research-grade material.

chemical purity quality control GC analysis procurement specification

1-Phenyl-2-nitropropene (CAS 18315-84-9): Validated Research and Industrial Application Scenarios


Enantioselective Synthesis of Chiral Pyrrolidinone Derivatives

1-Phenyl-2-nitropropene serves as a stereochemically defined Michael acceptor for the asymmetric synthesis of enantiopure 4,5-disubstituted pyrrolidin-2-one derivatives. The β-methyl substitution pattern enables high enantioselectivity when using chiral Mg²⁺ bisoxazoline and Ni²⁺/Co²⁺ bis(diamine) catalytic complexes, with all four stereoisomers of the Michael adducts accessible with high enantiomeric excess values . This application leverages the steric and electronic properties uniquely conferred by the β-methyl group, which are essential for achieving stereocontrol in the conjugate addition step .

Synthesis of Phenyl-2-nitropropane Intermediates via Phase-Transfer Catalytic Reduction

For synthetic routes requiring saturated nitroalkane intermediates, 1-phenyl-2-nitropropene demonstrates exceptional performance under biphasic phase-transfer catalysis (PTC) conditions using NaBH₄ in toluene/water/Aliquat 336 systems, achieving yields in the high 80s to 90s percent range [1]. This application is contraindicated for unsubstituted phenylnitroethene analogs, which exhibit problematic dimerization under identical conditions [1]. The high-yield reduction pathway supports efficient downstream conversion to primary amines or other functionalized products.

Henry Reaction Optimization for Maximum Synthetic Yield

When in-house synthesis of 1-phenyl-2-nitropropene is required, catalyst selection and solvent conditions critically determine process efficiency. n-Butylamine-catalyzed Henry condensation of benzaldehyde and nitroethane provides a 71% yield, representing an 8-percentage-point advantage over ammonium acetate-mediated protocols (63% yield) . For maximum yield, cyclohexylamine catalysis under water-bath reflux conditions in the absence of glacial acetic acid delivers 78% yield—a 16-percentage-point improvement over acetic acid-containing protocols (62% yield) [2]. These quantitative benchmarks inform solvent and catalyst selection for cost-effective production workflows.

Pharmaceutical Intermediate for Amphetamine-Class API Manufacturing

1-Phenyl-2-nitropropene is a validated intermediate in the industrial manufacturing route to Adderall, an amphetamine mixture pharmaceutical product used in the treatment of ADHD and narcolepsy [3]. The compound undergoes reduction to phenylacetone (P2P), which is subsequently converted to amphetamine. Due to its role as a controlled precursor, procurement and handling of 1-phenyl-2-nitropropene are subject to regulatory oversight in many jurisdictions [3].

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